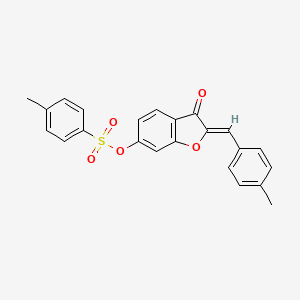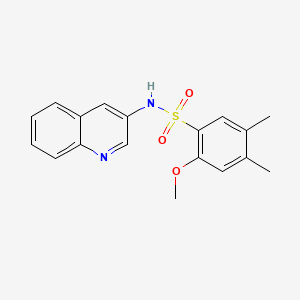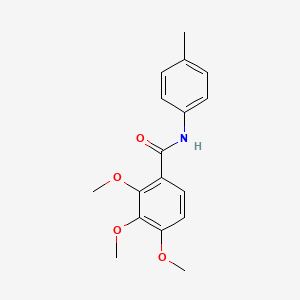![molecular formula C19H16N2O3S3 B12197120 N-[(2E)-4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-sulfonamide](/img/structure/B12197120.png)
N-[(2E)-4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide exerts its effects depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzene-2-sulfonamide
- N-[4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]pyridine-2-sulfonamide
Uniqueness
Compared to similar compounds, N-[4-(2-methyl-1-benzofuran-3-yl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide stands out due to the presence of the thiophene-2-sulfonamide group, which may confer unique chemical and biological properties. This structural feature could enhance its reactivity, stability, or interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N2O3S3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(NE)-N-[4-(2-methyl-1-benzofuran-3-yl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H16N2O3S3/c1-3-10-21-15(18-13(2)24-16-8-5-4-7-14(16)18)12-26-19(21)20-27(22,23)17-9-6-11-25-17/h3-9,11-12H,1,10H2,2H3/b20-19+ |
InChI Key |
ZFSUAOJWNXEHMK-FMQUCBEESA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2O1)C3=CS/C(=N/S(=O)(=O)C4=CC=CS4)/N3CC=C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C3=CSC(=NS(=O)(=O)C4=CC=CS4)N3CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12197038.png)

![N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12197049.png)
![1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B12197052.png)
![5-{[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12197062.png)

![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate](/img/structure/B12197077.png)


amine](/img/structure/B12197089.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone](/img/structure/B12197093.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B12197111.png)
![3-(2-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12197113.png)
![(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12197115.png)
